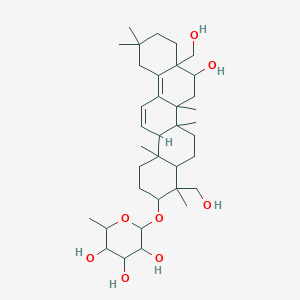
Prosaikogenin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prosaikogenin D is a rare secondary saponin found in Radix Bupleuri, a traditional Chinese medicinal herb. It is derived from saikosaponin B2 and exhibits higher in vivo bioactivities compared to its glycoside precursor . This compound has garnered significant attention due to its potential therapeutic applications, particularly in the fields of cancer treatment and anti-inflammatory therapies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Prosaikogenin D can be synthesized through enzymatic hydrolysis of saikosaponin B2. This method involves the use of enzymes with high β-glycosidase activity to convert saikosaponin B2 into this compound . The reaction conditions typically include an aqueous medium and controlled temperature to optimize enzyme activity.
Industrial Production Methods
Industrial production of this compound often employs conventional acid hydrolysis and column chromatography. these methods are not environmentally friendly due to the generation of serious pollution and undesired by-products . Recent advancements have focused on cleaner and more efficient enzymatic hydrolysis methods, which reduce environmental impact and improve yield .
Analyse Des Réactions Chimiques
Types of Reactions
Prosaikogenin D undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce deoxygenated analogs .
Applications De Recherche Scientifique
Prosaikogenin D has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in cellular signaling pathways and gene expression.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and immunomodulatory properties.
Mécanisme D'action
Prosaikogenin D exerts its effects through various molecular targets and pathways. It interacts with cellular receptors and enzymes, modulating signaling pathways involved in inflammation and cell proliferation. The compound’s anti-cancer activity is attributed to its ability to induce apoptosis and inhibit tumor growth .
Comparaison Avec Des Composés Similaires
Prosaikogenin D is structurally similar to other saikosaponins, such as saikosaponin A, saikosaponin D, prosaikogenin F, and prosaikogenin G . it is unique in its higher bioactivity and specific therapeutic potential. Unlike its glycoside precursor saikosaponin B2, this compound has enhanced bioavailability and efficacy .
List of Similar Compounds
- Saikosaponin A
- Saikosaponin D
- Prosaikogenin F
- Prosaikogenin G
- Saikosaponin Y
- Clinoposaponin I
Propriétés
Formule moléculaire |
C36H58O8 |
|---|---|
Poids moléculaire |
618.8 g/mol |
Nom IUPAC |
2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C36H58O8/c1-20-27(40)28(41)29(42)30(43-20)44-26-11-12-32(4)23(33(26,5)18-37)10-13-34(6)24(32)9-8-21-22-16-31(2,3)14-15-36(22,19-38)25(39)17-35(21,34)7/h8-9,20,23-30,37-42H,10-19H2,1-7H3 |
Clé InChI |
UAUUFLADFXKYAU-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


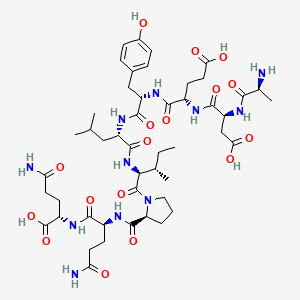
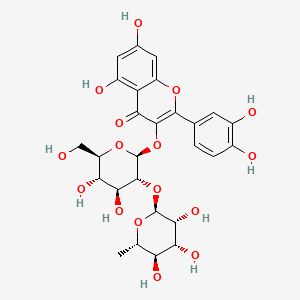
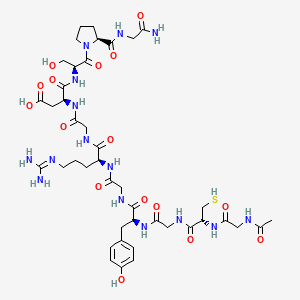
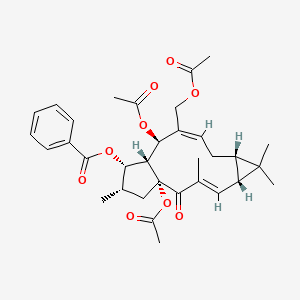
![N-[9-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B10831723.png)
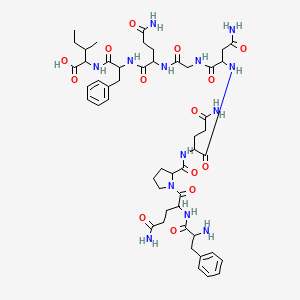
![[(3aR,4R,6E,9R,10E,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10831735.png)
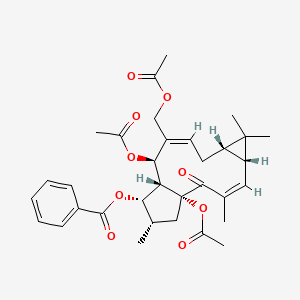
![(3aR,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B10831751.png)

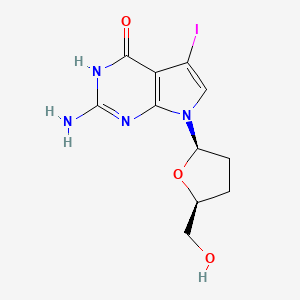
![(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide;methane](/img/structure/B10831778.png)
![[(3aR,6E,10Z,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10831785.png)
![[(2R,4S,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;methane](/img/structure/B10831786.png)
